Bis(2,4-dichlorophenyl) phosphorochloridate
Overview
Description
Bis(2,4-dichlorophenyl) phosphorochloridate is a chemical compound that is part of a broader class of phosphorochloridates used in various chemical syntheses. These compounds often serve as intermediates or reagents in the formation of more complex molecules, particularly in the field of nucleotide chemistry. They are characterized by their phosphorus center bonded to chlorides and organic groups containing chlorine atoms.
Synthesis Analysis
The synthesis of related phosphorochloridate compounds involves multiple steps and can be tailored to produce a variety of end products. For instance, bis(2,4,6-trihalophenoxy)trichlorophosphoranes are effective condensing agents for internucleotidic bond formation, proceeding via phosphorochloridate intermediates . Similarly, S,S'-Bis(4-chlorophenyl) phosphorodithioate is used for synthesizing α,γ-dinucleoside triphosphates under neutral conditions . Another example is the preparation of bis[2-(p-nitrophenyl)ethyl] phosphorochloridate, which is utilized for phosphorylations of nucleosides . These syntheses typically involve reactions under controlled conditions and can be monitored by techniques such as 31P NMR .
Molecular Structure Analysis
The molecular structure of phosphorochloridate compounds is often elucidated using X-ray crystallography. For example, the structure of bis(triphenylphosphine)(1,1-dichloro-2,2-dicyanoethylene)platinum(0) has been determined, revealing a trigonal coordination about the platinum atom . Although this compound is not a direct analog of bis(2,4-dichlorophenyl) phosphorochloridate, it provides insight into the structural aspects of chlorinated phosphorus compounds. The geometry and electronic environment around the phosphorus center significantly influence the reactivity and properties of these molecules.
Chemical Reactions Analysis
Phosphorochloridate compounds participate in a variety of chemical reactions, often as intermediates or catalysts. For instance, the (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical is generated through a multi-stage reaction sequence, indicating the complexity and reactivity of chlorinated phosphorus compounds . The synthesis of oligonucleoside phosphorodithioates using bis(2,6-dimethylphenyl)phosphorochloridate as a coupling agent exemplifies the use of such compounds in forming phosphorodithioate linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorochloridate compounds are influenced by their molecular structure. For example, the crystal structure of a related compound, (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, shows a propeller-like conformation with twisted phenyl rings, which affects its magnetic behavior . The synthesis and crystal structure of bis(triphenylphosphin)iminium-bis(methoxo)phthalocyaninato(2-)ferrat(III) demonstrate the coordination chemistry of phosphorus compounds and their interaction with metal centers . These properties are crucial for understanding the behavior of bis(2,4-dichlorophenyl) phosphorochloridate in various chemical contexts.
Scientific Research Applications
Solvolytic Displacement Studies
Kevill, Park, and Koh (2011) investigated the solvolytic displacement of chloride ion from bis(2,4-dichlorophenyl) phosphorochloridate, revealing insights into its behavior in various solvent conditions. They found that the specific rates of solvolysis are consistent with a bimolecular process, highlighting its potential use in studying reaction mechanisms and solvent effects in organic chemistry (Kevill et al., 2011).
Condensing Agent for Internucleotidic Bond Formation
Matsuzaki et al. (1986) demonstrated the effectiveness of bis(2,4,6-trihalophenoxy)trichlorophosphoranes, similar to bis(2,4-dichlorophenyl) phosphorochloridate, as condensing agents for internucleotidic bond formation in the phosphotriester method. This suggests its applicability in nucleotide synthesis and molecular biology research (Matsuzaki et al., 1986).
Enantioselective Synthesis of Phosphate Triesters
Nakayama and Thompson (1990) explored bis(2,4-dichlorophenyl) phosphoramidates, closely related to bis(2,4-dichlorophenyl) phosphorochloridate, for the enantioselective synthesis of trialkyl phosphates. This research underlines its potential use in the synthesis of optically active compounds, crucial in pharmaceutical research and development (Nakayama & Thompson, 1990).
Synthesis of Large Bite Acyclic Bis(phosphines)
Balakrishna and Panda (2003) worked on reactions involving bis(dichlorophosphino)aniline with bis(phenols), creating heterocyclic phosphorochloridities similar to bis(2,4-dichlorophenyl) phosphorochloridate. Their study contributes to the field of organophosphorus chemistry, potentially useful in catalyst development and material science (Balakrishna & Panda, 2003).
Phosphorodithioate Oligonucleotide Synthesis
Kamaike et al. (2003) utilized compounds like bis(2,6-dimethylphenyl)phosphorochloridate, related to bis(2,4-dichlorophenyl) phosphorochloridate, for efficient synthesis of phosphorodithioate oligonucleotides. This indicates its applicability in advanced genetic research and biotechnology (Kamaike et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-1-[chloro-(2,4-dichlorophenoxy)phosphoryl]oxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSBXZVIMBYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407502 | |
Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dichlorophenyl) phosphorochloridate | |
CAS RN |
14254-41-2 | |
Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4-dichlorophenyl) chlorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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